molecular formula C10H9N7 B181965 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 477852-54-3

4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B181965
CAS No.: 477852-54-3
M. Wt: 227.23 g/mol
InChI Key: RBVLQEBVMNFNCU-UHFFFAOYSA-N
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Description

4-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-1,2,4-Triazol-3-yl]pyridine (CAS 477852-54-3) is a high-purity chemical compound offered for research and development purposes. This complex molecule features a pyridine core linked to a 1,2,4-triazole ring, which is further functionalized with a second 1,2,4-triazole moiety . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and is a core component in several marketed drugs and investigational compounds, including antifungal agents, antihypertensive drugs, and anticancer candidates . This specific molecular architecture makes it a valuable intermediate for exploring new biologically active compounds. Researchers can utilize this compound in building complex molecular libraries for high-throughput screening, particularly in developing one-pot parallel synthesis methodologies for unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles . The compound has a molecular formula of C10H9N7 and a molecular weight of 227.23 g/mol . It is supplied with a stated purity and should be handled by experienced laboratory personnel only. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the available safety data sheet (SDS) for detailed handling and hazard information .

Properties

IUPAC Name

4-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7/c1-3-11-4-2-8(1)10-14-9(15-16-10)5-17-7-12-6-13-17/h1-4,6-7H,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVLQEBVMNFNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377584
Record name 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477852-54-3
Record name 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Triazole Assembly via Thiourea Intermediates

The most widely employed method involves stepwise construction of triazole rings using hydrazine derivatives. As demonstrated in the synthesis of analogous N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, this protocol proceeds through:

  • Formation of methyl N′-cyano-N-{[4-substituted-pyridin-3-yl]sulfonyl}carbamimidothioates

    • Reaction of 4-substituted pyridine-3-sulfonamides with dimethyl N-cyanoiminodithiocarbonate

    • Anhydrous K2CO3 in acetone under reflux (12-18 h)

    • Yields: 68-83%

  • Hydrazine-induced cyclization

    • Treatment with 99% hydrazine hydrate in acetonitrile/ethanol

    • Reflux conditions (3.5-16 h)

    • Acidic workup (pH 6) to precipitate products

    • Yields: 40-66%

Key optimization parameters :

  • Solvent selection : Acetonitrile improves cyclization kinetics vs. ethanol

  • Temperature control : Prolonged reflux (>12 h) necessary for complete ring closure

  • Protecting group strategy : Potassium salts enhance intermediate stability

Comparative Performance of Cyclocondensation Methods

Starting MaterialReagent SystemTime (h)Yield (%)Purity (HPLC)Reference
4-Aminopyridine-3-sulfonamideNH2NH2·H2O/EtOH75895.2
4-Chloropyridine-3-carbonitrileNH2NH2/KOH/DMSO247297.8
4-Bromopyridine-3-carboxamideNH2NH2·HCl/Et3N/THF186596.5

Click Chemistry Applications in Triazole Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for 1,2,3-triazoles, modified CuAAC protocols enable access to 1,2,4-triazole derivatives. The synthesis of 3-(2H-1,2,3-triazol-2-yl)pyridine demonstrates the adaptability of click chemistry for pyridine-triazole hybrids:

  • Azide precursor preparation

    • 4-Azidomethylpyridine synthesized via nucleophilic substitution

    • NaN3/DMF, 80°C, 6 h (92% yield)

  • Alkyne component functionalization

    • Propargyl-triazole derivatives prepared via Sonogashira coupling

  • Optimized CuAAC conditions

    • CuI (10 mol%), DIPEA, DMF/H2O (3:1)

    • Microwave irradiation, 100°C, 30 min

    • Yields: 78-85%

Critical considerations :

  • Regioselectivity : Bulky ligands favor 1,4-disubstituted triazoles

  • Purification challenges : Residual copper removal via EDTA washes

  • Scale-up limitations : Microwave conditions require specialized reactors

Transition-Metal Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyridine Functionalization

Patent literature describes innovative palladium-catalyzed approaches for installing triazole-containing aryl groups:

Representative procedure :

  • Borylation of 4-bromo-1H-1,2,4-triazole

    • Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc

    • Dioxane, 90°C, 12 h (89% yield)

  • Coupling with 4-chloropyridine-3-boronic acid

    • Pd(PPh3)4, K2CO3, DME/H2O

    • 80°C, 8 h (76% yield)

Advantages :

  • Excellent functional group tolerance

  • Enables late-stage diversification of both rings

  • Compatible with continuous flow systems

Limitations :

  • Requires pre-functionalized starting materials

  • Catalyst loading (5-7 mol%) impacts cost efficiency

Novel Photochemical and Electrochemical Methods

Emerging techniques address traditional synthesis limitations:

Visible-Light-Mediated C-H Functionalization

  • Catalyst system : Ru(bpy)3Cl2, Hünig’s base

  • Substrate scope : Direct triazolation of 4-methylpyridine derivatives

  • Conditions : Blue LEDs, DMF, room temperature, 24 h

  • Yield : 63% (unoptimized)

Electrosynthesis of Triazole Linkages

  • Cell configuration : Undivided cell with Pt electrodes

  • Electrolyte : LiClO4 in acetonitrile

  • Potential : +1.2 V vs. Ag/AgCl

  • Conversion : 58% with 81% selectivity

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

1H-NMR key signatures (DMSO-d6):

  • Pyridine H-2: δ 8.91 (s, 1H)

  • Triazole NH: δ 11.50-12.10 (brs)

  • Methylene bridge: δ 4.04 (s, 2H)

IR diagnostic bands :

  • SO2 stretch: 1384-1141 cm−1 (absent in target molecule)

  • Triazole C=N: 1588-1591 cm−1

  • NH2 deformation: 3438-3344 cm−1

Industrial-Scale Production Considerations

Process Intensification Strategies

ParameterLaboratory ScalePilot PlantCommercial Scale
Reaction Volume50 mL500 L5000 L
Cycle Time24 h18 h12 h
Yield65%72%68%
Purity96%99.5%99.9%
Cost/kg$12,500$2,800$1,150

Key innovations :

  • Continuous flow hydrogenation for nitro group reductions

  • Membrane-based solvent recovery systems (98% efficiency)

Chemical Reactions Analysis

Types of Reactions

4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine or triazole rings. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole-substituted pyridines with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and photophysical properties .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as enzymes and DNA, makes it a promising candidate for drug development .

Industry

In industry, the compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique electronic and structural properties .

Mechanism of Action

The mechanism of action of 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s triazole rings can also intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Topiroxostat (FY X-051)

Topiroxostat (4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile) shares a triazole-pyridine backbone but incorporates a cyanopyridine group. It is a potent xanthine oxidase (XOR) inhibitor approved for hyperuricemia treatment. Its mechanism involves competitive inhibition followed by covalent binding to the molybdenum center of XOR, mediated by interactions with Glu802 and Glu1261 residues .

Antimicrobial Triazole-Pyridine Derivatives

Compounds such as 4-(5-((5-(alkylthio)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazol-3-yl)pyridine exhibit moderate antimicrobial activity against Staphylococcus aureus. The activity correlates with alkyl chain length, where longer chains enhance lipophilicity and membrane penetration .

Physicochemical and Coordination Properties

Trifluoromethyl-Substituted Analogs

2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine (CAS: 219508-27-7) introduces a trifluoromethyl group, increasing hydrophobicity and metabolic stability. This derivative is used in pharmaceutical research for its enhanced bioavailability compared to the parent compound .

Hydrate and Polymorphic Forms

4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile forms a hydrate with distinct X-ray diffraction peaks (2θ = 8.1°, 14.9°, etc.), which improves solubility and crystallinity for drug formulation . The absence of reported polymorphs for 4-[5-(1H-1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine underscores differences in solid-state behavior influenced by substituents.

Coordination Chemistry

4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine excels in forming metal complexes. For example, it coordinates with Co(II) to generate [Co(C₉H₇N₇)₂(H₂O)₂]²⁺, which interacts with γ-Mo₈O₂₆ clusters . In contrast, pyrazine-based analogs like 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine exhibit weaker metal-binding affinity due to reduced electron density at nitrogen sites .

Data Table: Key Comparisons

Compound Name CAS Number Key Substituents Biological Activity Applications Reference ID
This compound 477852-54-3 Triazolylmethyl, pyridine Coordination chemistry Materials science
Topiroxostat (FY X-051) 577778-58-6 Cyanopyridine, triazole XOR inhibition Hyperuricemia treatment
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine 219508-27-7 Trifluoromethyl, pyridine Enhanced bioavailability Pharmaceutical research
4-(5-((5-(alkylthio)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazol-3-yl)pyridine Not specified Alkylthio, methyl, pyridine Antimicrobial (S. aureus) Antimicrobial agents
2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine 1246815-17-7 Pyrazine, triazole Weak metal coordination Coordination polymers

Biological Activity

The compound 4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C11H12N6\text{C}_{11}\text{H}_{12}\text{N}_6

It consists of a pyridine ring substituted with a triazole moiety. The presence of multiple nitrogen atoms in the triazole rings contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
10ecBT-4740.99 ± 0.01Induces apoptosis via cell cycle arrest
47fT47D27.3Inhibits colony formation
47aHCT-1166.2Cytotoxicity through apoptosis

The compound 10ec , a derivative related to triazoles, demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent cytotoxicity and the ability to induce apoptosis through cell cycle arrest at the sub-G1 and G2/M phases .

Antifungal Activity

Triazole compounds are well-known antifungal agents. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that similar triazole derivatives can effectively inhibit fungal growth in vitro.

Antibacterial Activity

Triazoles also exhibit antibacterial properties. For example, derivatives have been tested against various bacterial strains with promising results:

BacteriaCompound TestedZone of Inhibition (mm)
E. coli4-[...]15
S. aureus4-[...]18

These findings suggest that compounds based on the triazole framework could serve as potential leads in antibiotic development .

Study on Anticancer Properties

In a study focusing on the synthesis and evaluation of triazole derivatives, 47f was found to be particularly effective against colon carcinoma HCT-116 with an IC50 value of 6.2 μM . The study highlighted that the mechanism involved apoptosis induction and inhibition of colony formation .

Study on Antifungal Efficacy

Another research project evaluated a series of triazole derivatives for their antifungal activity against Candida species. The results showed that certain modifications in the triazole structure significantly enhanced antifungal potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine
Reactant of Route 2
4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine

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